Ethyl 3-amino-4-iodobenzoate
Overview
Description
Ethyl 3-amino-4-iodobenzoate: is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position and an iodine atom at the 4-position, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl 3-amino-4-iodobenzoate typically begins with commercially available 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Iodination: The amino group is then iodinated using iodine and a suitable oxidizing agent like sodium nitrite.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-amino-4-iodobenzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or nitric acid can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as ethyl 3-amino-4-azidobenzoate or ethyl 3-amino-4-thiocyanatobenzoate can be formed.
Oxidation Products: The primary product is ethyl 3-nitro-4-iodobenzoate.
Reduction Products: The primary product is ethyl 3-alkylamino-4-iodobenzoate.
Hydrolysis Products: The primary product is 3-amino-4-iodobenzoic acid.
Scientific Research Applications
Chemistry: Ethyl 3-amino-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for radiolabeled compounds in imaging studies
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-iodobenzoate depends on its specific application. In general, the compound can interact with biological targets through its amino and iodine functional groups. These interactions may involve hydrogen bonding, halogen bonding, and other non-covalent interactions, leading to modulation of enzyme activity or receptor binding.
Molecular Targets and Pathways:
Enzymes: this compound can act as an inhibitor or substrate for certain enzymes, affecting their catalytic activity.
Receptors: The compound may bind to specific receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 4-amino-3-iodobenzoate: Similar structure but with the amino and iodine groups swapped.
Ethyl 3-amino-4-bromobenzoate: Similar structure with bromine instead of iodine.
Ethyl 3-amino-4-chlorobenzoate: Similar structure with chlorine instead of iodine.
Uniqueness: Ethyl 3-amino-4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its electron density, making it more reactive in certain chemical transformations.
Properties
IUPAC Name |
ethyl 3-amino-4-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJZQAQWVLGNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732879 | |
Record name | Ethyl 3-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261569-51-0 | |
Record name | Ethyl 3-amino-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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